(6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 4th position of the pyridine ring, and a pyrrolidinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3-chloro-4-methoxyaniline and acetaldehyde.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the pyridine ring.
Formation of the Methanone Moiety: The final step involves the formation of the methanone moiety through an oxidation reaction, typically using reagents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone moiety to a methanol group.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, methanol derivatives, and various substituted pyridine compounds.
Scientific Research Applications
(6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
(6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone: can be compared with other pyridine derivatives such as:
- (6-Chloro-4-methoxypyridin-3-yl)(piperidin-1-yl)methanone
- (6-Chloro-4-methoxypyridin-3-yl)(morpholin-1-yl)methanone
These compounds share similar structural features but differ in the nature of the substituent groups attached to the pyridine ring. The unique combination of the chloro, methoxy, and pyrrolidinyl groups in This compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(6-chloro-4-methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-16-9-6-10(12)13-7-8(9)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMENOSYGWUCOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(=O)N2CCCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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